molecular formula C24H18N2O3S B2429485 N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921875-18-5

N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2429485
CAS RN: 921875-18-5
M. Wt: 414.48
InChI Key: VDKZLUMWQDHZIX-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazole compounds have a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They are used in various fields, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, in one study, the IR (KBr) ν max was 3231, 3033, 2943, 1710, 1618, 1594, 1540, 1489, 1443, 1400, 1310, 1280, 1247, 1193, 1118, 1075, 1006, 943, 821, 809, 751, 722 cm −1; 1H NMR (CDCl3) δ 10.68 (s, 1H, NH), 9.15 (s, 1H, NH), 7.76–7.79 (d, 1H, J = 7.78 Hz), 7.65–7.68 (d, 1H, J = 8.02 Hz), 7.21–7.49 (m, 6H, ArH); MS (FAB) m/z 349 (M + 1) + .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The mechanism of DCC is to activate the carboxylic acid (flurbiprofen) to the nucleophilic amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various spectroscopic techniques . For example, the melting point, 1H-NMR and 13C-NMR, UV, IR, and HRMS spectra were used to characterize a newly obtained flurbiprofen derivative .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide”, have been studied for their potential anti-tubercular properties . These compounds have shown promising results in inhibiting the growth of M. tuberculosis, the bacterium responsible for tuberculosis .

Anti-Bacterial Activity

Benzothiazole-based compounds have been found to exhibit anti-bacterial properties . They could potentially be used in the development of new antibiotics to combat resistant bacterial strains .

Anti-Fungal Activity

Similar to their anti-bacterial properties, benzothiazole derivatives have also shown anti-fungal activity . This makes them potential candidates for the development of new anti-fungal medications .

Anti-Oxidant Activity

Benzothiazole compounds have demonstrated anti-oxidant properties . Anti-oxidants are crucial in protecting the body from damage by free radicals, unstable molecules that can cause cell damage .

Anti-Microbial Activity

The anti-microbial activity of benzothiazole derivatives has been explored in recent research . These compounds could potentially be used in the treatment of various microbial infections .

Anti-Proliferative Activity

Benzothiazole-based compounds have shown anti-proliferative activity , which means they can inhibit cell growth. This property is particularly useful in the development of anti-cancer drugs .

Anti-Convulsant Activity

Some benzothiazole derivatives have demonstrated anti-convulsant activity , which could make them potential candidates for the development of new treatments for conditions like epilepsy .

Anti-Diabetic Activity

Research has also indicated that benzothiazole compounds may have anti-diabetic properties . This suggests potential applications in the treatment of diabetes .

Mechanism of Action

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is Mycobacterium tuberculosis . The compound has been found to have potent anti-tubercular activity . It also exhibits promising activity against Staphylococcus aureus .

Mode of Action

The compound interacts with its targets by inhibiting their growth . It achieves this through a series of biochemical reactions that disrupt the normal functioning of the bacteria. The exact interaction mechanism is still under investigation, but it’s believed that the compound’s benzothiazole moiety plays a crucial role in its anti-tubercular activity .

Biochemical Pathways

The compound affects the biochemical pathways of the bacteria, leading to their death . The exact pathways and their downstream effects are still being studied. It’s known that benzothiazole derivatives can disrupt various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are favorable, as indicated by ADMET calculations . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target and how long it stays active in the body.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, leading to their death . For instance, the compound has shown bactericidal activity against Staphylococcus aureus ATCC 43300, eliminating the strain after 24-hour exposure .

Future Directions

Benzothiazole derivatives have shown promise in various fields, including as anti-tubercular compounds . Future research could focus on further synthetic developments, understanding the mechanism of resistance of anti-TB drugs, and exploring the structure-activity relationships of new benzothiazole derivatives .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c1-2-28-19-12-7-8-15-14-20(29-22(15)19)23(27)25-17-10-4-3-9-16(17)24-26-18-11-5-6-13-21(18)30-24/h3-14H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKZLUMWQDHZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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